Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate

HDAC4 inhibition structure-activity relationship trifluoromethylphenyl regioisomers

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate (CAS 2901095-64-3) is a pre-formed potassium salt of a 1,2,4-oxadiazole-3-carboxylic acid bearing an ortho-trifluoromethylphenyl substituent at the 5-position. The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) motif serves as a zinc-binding group for selective class IIa histone deacetylase (HDAC4/5/7/9) inhibition , while the 3-carboxylate anchor enables modular derivatisation into amides, esters, or bioconjugates.

Molecular Formula C10H4F3KN2O3
Molecular Weight 296.24 g/mol
CAS No. 2901095-64-3
Cat. No. B13464866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate
CAS2901095-64-3
Molecular FormulaC10H4F3KN2O3
Molecular Weight296.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C(=O)[O-])C(F)(F)F.[K+]
InChIInChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-4-2-1-3-5(6)8-14-7(9(16)17)15-18-8;/h1-4H,(H,16,17);/q;+1/p-1
InChIKeyWAHPYWZBMPNOBL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate (CAS 2901095-64-3) Procurement-Relevant Baseline


Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate (CAS 2901095-64-3) is a pre-formed potassium salt of a 1,2,4-oxadiazole-3-carboxylic acid bearing an ortho-trifluoromethylphenyl substituent at the 5-position. The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) motif serves as a zinc-binding group for selective class IIa histone deacetylase (HDAC4/5/7/9) inhibition [1], while the 3-carboxylate anchor enables modular derivatisation into amides, esters, or bioconjugates [2]. The ortho-CF3-phenyl substitution pattern and the potassium counter-ion distinguish this building block from the more common meta- and para-CF3-phenyl ester analogs .

Why Generic 1,2,4-Oxadiazole-3-carboxylates Cannot Replace Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate


Substituting Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate with a generic 1,2,4-oxadiazole-3-carboxylate ester (e.g., ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) or a regioisomeric trifluoromethylphenyl analog (meta- or para-CF3) alters three selection-critical properties simultaneously: (i) the ortho-CF3-phenyl group imposes a dihedral twist of ~45–60° between the phenyl and oxadiazole rings, reducing planarity relative to the para analog, which modulates target binding conformation [1]; (ii) the pre-formed potassium carboxylate eliminates the ester hydrolysis step required for ethyl/methyl ester prodrugs, providing direct aqueous solubility and immediate anionic character for salt-bridge interactions [2]; (iii) the ortho-CF3 substitution increases metabolic stability of the phenyl ring toward oxidative metabolism compared to the meta-CF3 isomer [3]. These differences render simple in-class substitution quantitatively inadequate.

Quantitative Differentiation Evidence for Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate


Ortho-CF3 Substitution Enhances HDAC4 Inhibitory Potency Relative to Meta-CF3 and Para-CF3 Regioisomers

In the Novartis TFMO-oxadiazole patent series (US 9,056,843 B2), ortho-trifluoromethylphenyl-substituted oxadiazole amides consistently exhibited single-digit nanomolar HDAC4 IC50 values. Example 10, an ortho-CF3 benzamide derivative, displayed an HDAC4 IC50 of 4.5 nM, whereas the corresponding meta-CF3 analog (Example 21) showed an IC50 of 12 nM and the para-CF3 analog (Example 23) exhibited an IC50 of 28 nM [1]. Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate provides the identical ortho-CF3-phenyl-oxadiazole core that drives this potency advantage, enabling direct construction of high-affinity HDAC4 ligands without regioisomeric purification.

HDAC4 inhibition structure-activity relationship trifluoromethylphenyl regioisomers

Potassium Carboxylate Salt Eliminates Ester Hydrolysis Step Required for Ethyl Ester Analogs

Commercially available ethyl 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylate (CAS not specified; Sigma-Aldrich AC7300012923) and ethyl 5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 163720-43-2) require a hydrolysis step (LiOH, THF/H2O, 0–25 °C, 2–4 h) to liberate the free carboxylic acid before amide coupling . Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is supplied as the pre-formed potassium salt, directly compatible with HATU- or EDCI-mediated amidation in DMF without prior deprotection. This eliminates one synthetic step, reducing projected step count from 3 (hydrolysis → activation → coupling) to 2 (activation → coupling) and avoiding typical ester hydrolysis yields of 75–90%, thereby improving overall sequence yield by an estimated 10–25% (absolute) depending on substrate [1].

synthetic efficiency potassium carboxylate ester hydrolysis

Aqueous Solubility Advantage of Potassium Salt Form Over Neutral Ethyl Ester Analogs

Potassium carboxylate salts of heterocyclic acids are well-established to exhibit aqueous solubility enhancements of 10- to 1,000-fold relative to their corresponding neutral ethyl or methyl esters [1]. Ethyl 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylate has a computed XLogP3 of ≈2.8 and is practically insoluble in water (estimated <0.1 mg/mL) based on its solid white physical form . In contrast, the ionized potassium carboxylate form of the same scaffold is expected to have aqueous solubility in the range of 1–50 mg/mL at pH 7.4, typical for aromatic potassium carboxylates of similar molecular weight (MW ≈ 296 g/mol) [1]. This solubility differential enables direct use in biochemical assays and aqueous formulations without co-solvents (e.g., DMSO concentrations exceeding 1% v/v), which can denature proteins or confound IC50 determinations.

aqueous solubility potassium salt formulation

Ortho-Trifluoromethyl Group Provides Metabolic Shielding Compared to Meta-CF3 Substitution

The trifluoromethyl group is a well-characterized metabolic blocking group; however, its effectiveness depends on the substitution position relative to the site of oxidative metabolism. Ortho-substituted CF3-phenyl rings exhibit reduced rates of CYP450-mediated aromatic hydroxylation compared to meta-substituted analogs due to steric shielding and the strong electron-withdrawing effect that deactivates the ring toward electrophilic oxidation [1]. In a related series of 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) HDAC inhibitors, compounds bearing ortho-substituted phenyl rings at the oxadiazole 3-position demonstrated longer in vitro half-lives in mouse liver microsomes (t1/2 > 60 min) compared to meta-substituted congeners (t1/2 ≈ 20–40 min) [2]. Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate incorporates this ortho-CF3-phenyl motif at the oxadiazole 5-position (equivalent to the 3-position in the TFMO series), projecting metabolic stability advantages over meta-CF3-phenyl oxadiazole building blocks.

metabolic stability trifluoromethyl position oxidative metabolism

Potassium Salt Enables Direct Scale-Up via Oxadiazole Carboxylate Salt Formation Process

Lexicon Pharmaceuticals disclosed an efficient, scalable process for preparing 1,2,4-oxadiazole carboxylate salts directly from the corresponding nitriles via amidoxime formation, cyclisation with chloro-oxo-acetic acid ester, and subsequent saponification with KOH to yield the crystalline potassium salt in high purity (>97%) and yields exceeding 80% over three steps [1]. This contrasts with ethyl ester analogs (e.g., ethyl 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylate, 95% purity ), which require additional chromatographic purification to remove the corresponding acid and di-ester by-products generated during storage. Pre-formed potassium salts also avoid ester hydrolysis during long-term storage (common with ethyl esters exposed to ambient moisture), ensuring consistent carboxylate content and reproducible coupling stoichiometry across multi-gram campaigns.

process chemistry potassium salt large-scale synthesis

Selectivity Profile of Ortho-CF3-Phenyl-Oxadiazole Core for Class IIa HDACs Over Class I/IIb Isoforms

The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) zinc-binding group confers >100-fold selectivity for class IIa HDACs (HDAC4/5/7/9) over class I (HDAC1/2/3/8) and class IIb (HDAC6/10) isoforms when incorporated into appropriate scaffolds [1]. Compound 12 from the CHDI/Stott series, featuring a TFMO zinc-binding group, exhibited >100-fold selectivity for HDAC4 (IC50 <10 nM) versus HDAC1 and HDAC6 (IC50 >1,000 nM) [1]. The ortho-CF3-phenyl substitution pattern on the oxadiazole ring, as present in Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate, contributes to this selectivity by orienting the CF3 group to engage a hydrophobic pocket adjacent to the zinc-binding site that is present only in class IIa isoforms [2]. This selectivity advantage is not uniformly replicated by non-fluorinated or regioisomeric oxadiazole building blocks.

HDAC isoform selectivity class IIa HDAC zinc-binding group

Optimal Procurement Scenarios for Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate


HDAC4-Selective Inhibitor Library Synthesis for Neurodegenerative Disease Programs

For medicinal chemistry teams building focused libraries of class IIa HDAC inhibitors targeting Huntington's disease or muscle atrophy, Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate provides the ortho-CF3-phenyl-oxadiazole core directly as the potassium carboxylate, enabling one-step amide diversification. The ortho-CF3 substitution pattern delivers HDAC4 IC50 values in the low nanomolar range (4.5 nM for the corresponding amide) with >100-fold selectivity over class I HDACs, as established in the Novartis patent series and the CHDI TFMO program [1][2]. This eliminates the need to synthesize and separate regioisomeric mixtures, accelerating SAR exploration.

Preclinical Candidate Scale-Up Requiring Direct Carboxylate Coupling Without Protecting Group Manipulation

When scaling a confirmed hit to multi-gram quantities for in vivo PK, toxicology, or proof-of-concept studies, the pre-formed potassium salt eliminates the ester hydrolysis step required for commercial ethyl ester analogs (e.g., ethyl 5-(4-CF3-phenyl)-1,2,4-oxadiazole-3-carboxylate), reducing projected step count and improving overall sequence yield by an estimated 10–25% absolute [3]. The Lexicon Pharmaceuticals oxadiazole carboxylate process demonstrates that potassium salts can be crystallised to >97% purity and are stable to hydrolysis on storage, unlike the corresponding ethyl esters which degrade slowly under ambient conditions [3].

Aqueous Biochemical Assay Development Requiring DMSO-Free Compound Handling

For assay development groups requiring direct compound dissolution in aqueous buffer to avoid DMSO artifacts (protein denaturation, IC50 shifts at DMSO >1% v/v), the potassium carboxylate salt form provides estimated aqueous solubility of 1–50 mg/mL at pH 7.4, compared to <0.1 mg/mL for the neutral ethyl ester [4]. This solubility differential enables preparation of concentrated aqueous stock solutions for HDAC4 enzymatic assays, SPR binding studies, and cell-based target engagement assays without exceeding recommended DMSO concentrations.

Structure-Based Drug Design Exploiting the Ortho-CF3-Phenyl Dihedral Angle for HDAC4 Pocket Complementarity

The ortho-trifluoromethyl group imposes a dihedral angle of approximately 45–60° between the phenyl ring and the oxadiazole plane, creating a three-dimensional conformation that complements the L-shaped catalytic tunnel of class IIa HDACs [1][2]. Computational chemists and structural biologists can use this pre-organized geometry to dock amide libraries directly into HDAC4 crystal structures (e.g., PDB 2VQJ) without the conformational ambiguity introduced by meta- or para-CF3 analogs, which adopt more planar geometries and may require induced-fit adjustments.

Quote Request

Request a Quote for Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.